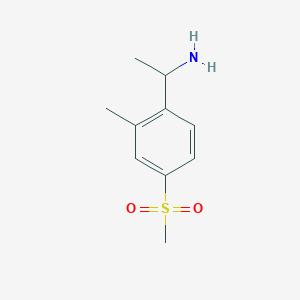
1-(4-Methanesulfonyl-2-methylphenyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methanesulfonyl-2-methylphenyl)ethan-1-amine is an organic compound with the molecular formula C10H15NO2S It is characterized by the presence of a methanesulfonyl group attached to a methylphenyl ring, which is further connected to an ethanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methanesulfonyl-2-methylphenyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-methylacetophenone.
Sulfonylation: The 4-methylacetophenone undergoes sulfonylation using methanesulfonyl chloride in the presence of a base such as pyridine to form 4-methanesulfonyl-2-methylacetophenone.
Reduction: The ketone group in 4-methanesulfonyl-2-methylacetophenone is reduced to an alcohol using a reducing agent like sodium borohydride.
Amination: The final step involves the conversion of the alcohol to the amine using reagents such as thionyl chloride followed by ammonia or an amine source.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Methanesulfonyl-2-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst can be employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for converting the amine to other functional groups.
Major Products
The major products formed from these reactions include nitroso derivatives, sulfides, and various substituted amines, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Methanesulfonyl-2-methylphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Methanesulfonyl-2-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the amine group. This can lead to the formation of stable complexes with metal ions or other biomolecules, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Methoxyphenyl)-2-(methylsulfonyl)ethanone: Similar in structure but with a methoxy group instead of a methyl group.
1-(4-Methanesulfonylphenyl)ethan-1-amine: Lacks the methyl group on the phenyl ring.
Uniqueness
This detailed article provides a comprehensive overview of 1-(4-Methanesulfonyl-2-methylphenyl)ethan-1-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C10H15NO2S |
|---|---|
Molekulargewicht |
213.30 g/mol |
IUPAC-Name |
1-(2-methyl-4-methylsulfonylphenyl)ethanamine |
InChI |
InChI=1S/C10H15NO2S/c1-7-6-9(14(3,12)13)4-5-10(7)8(2)11/h4-6,8H,11H2,1-3H3 |
InChI-Schlüssel |
DCJDPLOTQXRHSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Methoxybicyclo[2.2.1]heptan-2-YL)methanamine](/img/structure/B13315870.png)
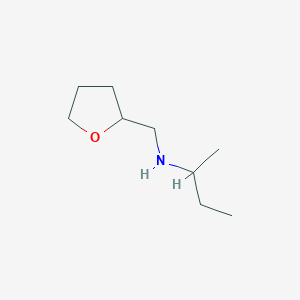
![(1S,2R)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B13315899.png)
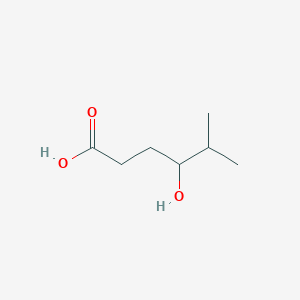
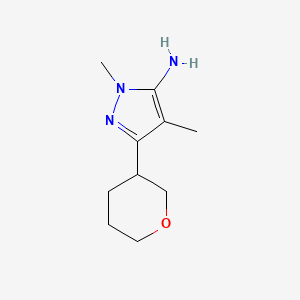
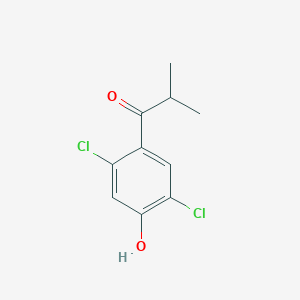

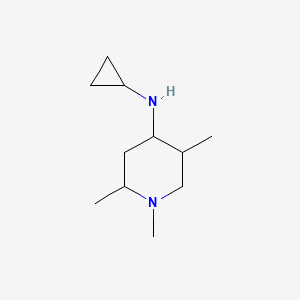


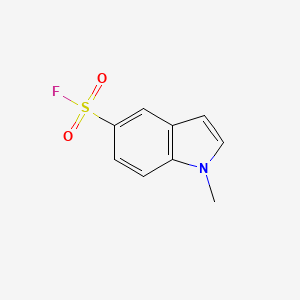
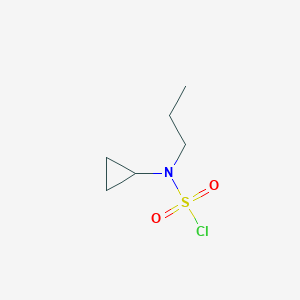
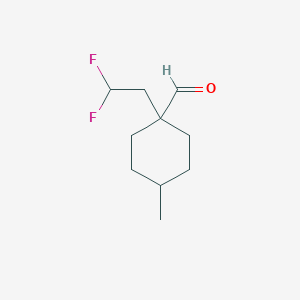
![5-[(Azetidin-3-yloxy)methyl]-1,2-oxazole](/img/structure/B13315955.png)
